molecular formula C70H66N8O4SSi2 B12427655 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate

2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate

Cat. No.: B12427655
M. Wt: 1171.6 g/mol
InChI Key: CLRSAMOFSQVSNC-UHFFFAOYSA-N
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Description

The compound features a highly complex architecture with two trimethylsilyl (TMS) groups, a hexacyclic heteroaromatic core (containing sulfur and nitrogen atoms), and multiple amide linkages connecting substituted phenyl rings. The hexacyclo[...]pentacosa... framework indicates significant steric complexity, which may influence binding affinity or catalytic properties.

Properties

Molecular Formula

C70H66N8O4SSi2

Molecular Weight

1171.6 g/mol

IUPAC Name

2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20λ4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate

InChI

InChI=1S/C70H66N8O4SSi2/c1-84(2,3)45-43-81-59(79)39-25-47-21-31-53(32-22-47)77(51-15-9-7-10-16-51)55-35-27-49(28-36-55)61-67-68(74-66-58-20-14-42-72-64(58)63-57(65(66)73-67)19-13-41-71-63)62(70-69(61)75-83-76-70)50-29-37-56(38-30-50)78(52-17-11-8-12-18-52)54-33-23-48(24-34-54)26-40-60(80)82-44-46-85(4,5)6/h7-24,27-38,41-42H,25-26,39-40,43-46H2,1-6H3

InChI Key

CLRSAMOFSQVSNC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=C5C(=C(C6=C4N=S=N6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)CCC(=O)OCC[Si](C)(C)C)N=C1C2=C(C3=C(C1=N5)C=CC=N3)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate involves multiple steps. The key steps include the formation of the thia-hexazahexacyclo structure, the introduction of the trimethylsilylethyl groups, and the coupling of the aromatic rings. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler derivatives.

    Substitution: The aromatic rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions may involve the use of Lewis acids, bases, or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Analytical Data

Compound Name / Example ID Molecular Weight (ES/MS m/z) Yield (%) Key Features
Target Compound Not provided* Not given TMS groups, hexacyclic core, multiple anilino linkages
Example 6 (EP 3 612 519 B1) 428.3 (M+H) ~50%† Difluorophenyl-hydroxyacetamide, pyrazine-carboxamide core
Example 9 (EP 3 612 519 B1) Not provided 62% Fluorophenyl-hydroxyacetamide, pyrrolo[2,3-d]pyrimidine core
compound 455.2 (M+H) 39% Isopropyl-pyridine-carboxamide, difluorophenyl-hydroxyacetamide

*The target compound’s molecular weight is inferred to exceed 1,000 Da based on its complex structure.
†Calculated from 0.72 g isolated from 0.8 g starting material .

Key Structural Differences

Core Heterocycles: The target compound’s 20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[...]pentacosa... core is far more elaborate than the pyrazine (Example 6) or pyrrolo[2,3-d]pyrimidine (Example 9) systems in analogs .

Functional Groups: Trimethylsilyl (TMS) groups in the target compound are absent in analogs, which typically use halogenated phenyl rings (e.g., 3,5-difluorophenyl) for electronic modulation . The propanoate ester in the target compound contrasts with the carboxamide termini in analogs, affecting solubility and hydrolytic stability.

Synthetic Complexity :

  • The target compound’s multi-step synthesis likely involves sequential amidation and macrocyclization , whereas analogs are linear amides with yields ranging from 39% to 62% .

Research Findings and Implications

  • Synthetic Challenges : The hexacyclic core and TMS groups may necessitate specialized purification (e.g., SFC or silica-thiol resin treatments) to achieve high purity, as seen in analogs .
  • Stability Considerations : TMS groups could confer resistance to enzymatic degradation, but the ester linkage might limit in vivo half-life compared to carboxamide-based analogs .
  • Potential Applications: While analogs target kinase inhibition or protease modulation (inferred from structural motifs), the target compound’s size and complexity suggest niche applications, such as allosteric protein binders or nanomaterial templates.

Biological Activity

The compound 2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate is a complex organic molecule with potential biological activities that warrant investigation.

Chemical Structure

The intricate structure of this compound includes multiple functional groups that may influence its biological activity:

  • Trimethylsilylethyl Group : This group is known to enhance the lipophilicity of compounds which can affect their absorption and distribution in biological systems.
  • Hexazahexacyclo Structure : This unique bicyclic system may contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research into the biological activity of similar compounds suggests several potential mechanisms through which this compound may exert effects:

  • Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Properties : The presence of nitrogen and sulfur atoms in the structure indicates potential antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : The structural motifs suggest possible interactions with enzymatic pathways which could lead to inhibition or modulation of specific enzymes.

Anticancer Activity

A study on related compounds demonstrated that derivatives with trimethylsilyl groups exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Antimicrobial Effects

Research has shown that similar compounds possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes due to their amphiphilic nature.

Enzyme Interaction Studies

In vitro studies indicated that compounds with structural similarities can inhibit key enzymes involved in metabolic pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsMechanism of Action
AnticancerTrimethylsilyl derivativesCytotoxicity in MCF-7 and PC-3 cellsApoptosis via mitochondrial pathway
AntimicrobialSimilar sulfoxidesInhibition of bacterial growthMembrane disruption
Enzyme InhibitionAnalogous structuresCOX and LOX inhibitionCompetitive inhibition of active sites

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